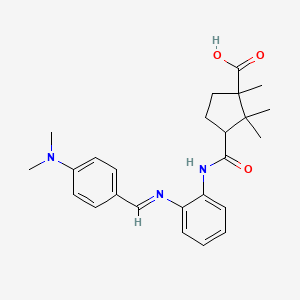
(E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can researchers optimize the synthetic route for (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Catalyst Selection : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions to improve yield and regioselectivity .
- Temperature Control : Conduct reactions under reflux or microwave-assisted conditions to reduce side products .
- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
- Yield Tracking : Monitor intermediates via TLC and confirm final product purity using HPLC with a C18 column and UV detection (λ = 254 nm) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Perform 1H- and 13C-NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). NOESY can confirm the E-configuration of the benzylidene moiety .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm−1, N-H bend at ~1550 cm−1) to validate functional groups .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
Methodological Answer:
- HPLC Analysis : Employ a reversed-phase C18 column with mobile phase (acetonitrile:water, 70:30) to quantify impurities (<1% threshold) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between predicted and observed bioactivity data (e.g., enzyme inhibition)?
Methodological Answer:
- Orthogonal Assays : Compare IC50 values from fluorometric assays (e.g., NADH-coupled detection) with SPR (surface plasmon resonance) to validate binding kinetics .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to explain discrepancies between computational predictions and experimental IC50 .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic regions for modification .
- Docking Protocols : Use AutoDock Vina with flexible side chains to screen derivatives against off-target receptors (e.g., cytochrome P450 isoforms) and prioritize candidates with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. What approaches are recommended for analyzing the compound’s solubility and formulation compatibility in preclinical studies?
Methodological Answer:
- Co-Solvent Screening : Test DMSO:PBS (1:9), cyclodextrin complexes, or lipid nanoparticles for aqueous solubility enhancement (>100 µM target) .
- Lipophilicity Profiling : Measure logD (pH 7.4) via shake-flask method and correlate with membrane permeability in Caco-2 cell assays .
- In Silico Formulation Tools : Use Schrödinger’s Formulation Design Suite to predict excipient compatibility and avoid precipitation in vivo .
Q. How can researchers investigate the compound’s mechanism of action when biochemical data conflicts with structural predictions?
Methodological Answer:
- Cryo-EM or X-ray Crystallography : Resolve ligand-bound protein structures at <3.0 Å resolution to identify allosteric binding sites .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to distinguish competitive vs. non-competitive inhibition .
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios) in treated cell lines .
属性
IUPAC Name |
3-[[2-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-24(2)19(14-15-25(24,3)23(30)31)22(29)27-21-9-7-6-8-20(21)26-16-17-10-12-18(13-11-17)28(4)5/h6-13,16,19H,14-15H2,1-5H3,(H,27,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYWGKZTHKIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













